molecular formula C18H13F2NO2 B1620693 3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid CAS No. 307352-81-4

3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid

Cat. No.: B1620693
CAS No.: 307352-81-4
M. Wt: 313.3 g/mol
InChI Key: FMNWUSCUVBOPPC-UHFFFAOYSA-N
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Description

3-[1-[(3,5-Difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid is a fluorinated indole derivative characterized by a 3,5-difluorophenylmethyl substituent at the indole nitrogen and a propenoic acid moiety at the 3-position. The fluorine atoms enhance lipophilicity and metabolic stability, while the conjugated acid group may facilitate interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

IUPAC Name

3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNWUSCUVBOPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381743
Record name 3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307352-81-4
Record name 3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Fluorination Patterns and Bioactivity

  • The 3,5-difluorophenylmethyl group in the target compound confers greater lipophilicity (logP ~3.2 estimated) compared to the 4-fluorophenyl analog (logP ~2.5), enhancing membrane permeability .
  • In contrast, triazole-thiadiazole derivatives (e.g., ) exhibit antimicrobial activity but lack the propenoic acid moiety critical for COX-2 inhibition, suggesting divergent therapeutic applications .

Functional Group Influence on Pharmacokinetics

Structural Validation and Crystallography

  • SHELX-based crystallographic analyses () confirm the planar geometry of the indole core and the trans configuration of the propenoic acid group, critical for maintaining conjugation and reactivity .

Biological Activity

3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid is a compound belonging to the indole derivatives class, recognized for its diverse biological activities. The unique structural features of this compound, particularly the difluorophenyl group, contribute to its potential therapeutic applications in various fields, including oncology and neurology.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H13F2NO2
Molecular Weight 321.30 g/mol
CAS Number 307352-81-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity and influence signaling pathways related to cell growth and differentiation. The indole moiety is known for its ability to bind to receptors and enzymes, potentially leading to anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have shown promising results. It has been found to protect neuronal cells from oxidative stress-induced damage, likely through its antioxidant properties. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Anticancer Activity : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.
  • Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, the compound significantly reduced cell death and lipid peroxidation levels, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

Compound NameBiological ActivityUnique Features
Indole-3-acetic acidPlant hormone; promotes growthLacks fluorinated substituents
3-bromoindoleAntimicrobial; anticancerContains bromine instead of fluorine
Indole-3-carbinolAnticancer; estrogen modulatorNaturally occurring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid
Reactant of Route 2
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3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid

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